4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640893-40-7
VCID: VC11854230
InChI: InChI=1S/C19H20N4/c1-2-4-18-13-16(5-6-17(18)3-1)14-22-9-11-23(12-10-22)19-7-8-20-15-21-19/h1-8,13,15H,9-12,14H2
SMILES: C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC=C4
Molecular Formula: C19H20N4
Molecular Weight: 304.4 g/mol

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine

CAS No.: 2640893-40-7

Cat. No.: VC11854230

Molecular Formula: C19H20N4

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine - 2640893-40-7

Specification

CAS No. 2640893-40-7
Molecular Formula C19H20N4
Molecular Weight 304.4 g/mol
IUPAC Name 4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C19H20N4/c1-2-4-18-13-16(5-6-17(18)3-1)14-22-9-11-23(12-10-22)19-7-8-20-15-21-19/h1-8,13,15H,9-12,14H2
Standard InChI Key LWXWKPAZKMJLBV-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC=C4
Canonical SMILES C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC=C4

Introduction

Structural Characteristics and Molecular Design

The molecular structure of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine comprises three distinct components:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Piperazine moiety: A six-membered saturated ring containing two nitrogen atoms, linked to the pyrimidine core via a carbon-nitrogen bond at position 4.

  • Naphthalen-2-ylmethyl substituent: A bicyclic aromatic hydrocarbon (naphthalene) attached to the piperazine nitrogen via a methylene bridge.

Key Structural Features:

  • Molecular formula: C19H20N4\text{C}_{19}\text{H}_{20}\text{N}_4 (calculated molecular weight: 304.39 g/mol).

  • Hybridization: The pyrimidine ring exhibits sp2sp^2-hybridized atoms, while the piperazine adopts a chair conformation with sp3sp^3-hybridized nitrogens.

  • Electron distribution: The naphthalene group introduces extended π-conjugation, potentially enhancing interactions with hydrophobic protein pockets.

Table 1: Predicted Physicochemical Properties

PropertyValue
LogP (Partition coefficient)3.2 (estimated)
Hydrogen bond donors0
Hydrogen bond acceptors4
Rotatable bonds4
Topological polar surface area38.7 Ų

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine likely follows a multi-step protocol analogous to related pyrimidine-piperazine hybrids:

  • Pyrimidine core formation: Condensation of thiourea with β-diketones or via Biginelli-like reactions to construct the pyrimidine ring.

  • Piperazine introduction: Nucleophilic aromatic substitution (SNAr) at position 4 of the pyrimidine using piperazine under basic conditions (e.g., K2CO3 in DMF at 80–100°C) .

  • Naphthalene functionalization: Alkylation of the piperazine nitrogen with 2-(bromomethyl)naphthalene in the presence of a base such as triethylamine .

Analytical Characterization

  • NMR spectroscopy:

    • 1H^1\text{H}-NMR: Aromatic protons from naphthalene (δ 7.2–8.5 ppm), pyrimidine H-2 and H-5 (δ 8.1–8.3 ppm), and piperazine methylene signals (δ 2.5–3.5 ppm).

    • 13C^{13}\text{C}-NMR: Piperazine carbons (δ 45–55 ppm), pyrimidine C-4 (δ 160 ppm), and naphthalene carbons (δ 120–140 ppm).

  • Mass spectrometry: ESI-MS expected to show [M+H]+ ion at m/z 305.2.

Biological Activities and Mechanistic Insights

Antioxidant Activity

Piperazine-linked pyrimidines exhibit radical scavenging capabilities in DPPH assays, with IC50 values ranging from 50–200 μM . The electron-rich naphthalene system in 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine could stabilize free radicals via resonance, though experimental validation is required.

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundBTK IC50 (nM)DPPH IC50 (μM)
Evt-291722412.585
Evt-309993218.3120
WO2012170976A2 derivative 9.8N/A

Research Gaps and Future Directions

  • Pharmacokinetic profiling: No data exist on absorption, distribution, metabolism, or excretion (ADME) properties.

  • Target specificity: Molecular docking studies are needed to predict off-target interactions.

  • Synthetic optimization: Yield improvements via microwave-assisted synthesis or flow chemistry could enhance scalability .

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